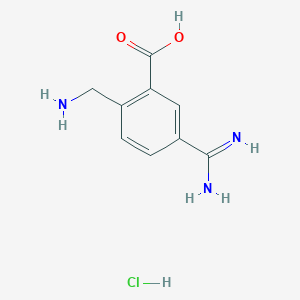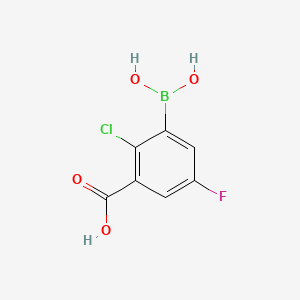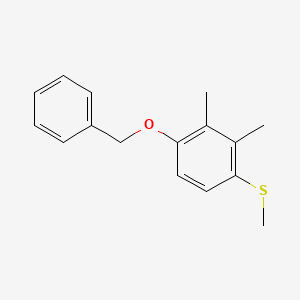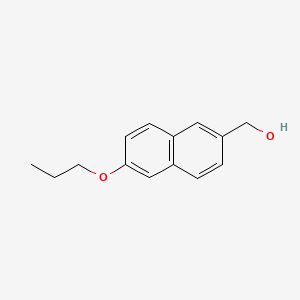
7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 7th position, a carbonyl group at the 2nd position, and a nitrile group at the 3rd position of the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of 7-bromo-2-oxo-1,2-dihydroquinoline with a suitable nitrile source. One common method involves the use of aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in a solvent like diphenyl ether under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of 2-hydroxyquinoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Exhibits unique biological activities.
Uniqueness
7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of the bromine atom and the nitrile group, which impart distinct chemical properties and potential biological activities
Propriétés
Formule moléculaire |
C10H5BrN2O |
|---|---|
Poids moléculaire |
249.06 g/mol |
Nom IUPAC |
7-bromo-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-8-2-1-6-3-7(5-12)10(14)13-9(6)4-8/h1-4H,(H,13,14) |
Clé InChI |
IHUDYFZFNNJICE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)NC(=O)C(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)


![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)

![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)



![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)




